molecular formula C23H29NO2 B3116795 Ethyl 4-(dibenzylamino)cyclohexanecarboxylate CAS No. 219770-57-7

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

Cat. No.: B3116795
CAS No.: 219770-57-7
M. Wt: 351.5 g/mol
InChI Key: FUHREEUSMVPWLY-UHFFFAOYSA-N
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Description

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate (CAS 219770-56-6) is a high-purity chemical compound supplied for advanced research and development applications. This compound features a cyclohexanecarboxylate core substituted with a dibenzylamino group, presenting a molecular formula of C23H29NO2 and a molecular weight of 351.48 g/mol . Its structure, which includes the ethyl ester and the dibenzylated amine, makes it a valuable protected intermediate or building block in synthetic organic chemistry, particularly in the exploration of novel chemical entities and the development of new synthetic pathways . Researchers utilize this compound in various fields, including medicinal chemistry and materials science. It is often employed as a precursor or synthon for the synthesis of more complex molecules, where its dibenzylamino group can serve as a protected form of a primary amine, a key functional group in many biologically active compounds. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Proper storage conditions and handling in accordance with laboratory safety protocols are required. For more detailed information, including specifications and available quantities, please refer to the product documentation or contact our team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(dibenzylamino)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHREEUSMVPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186940, DTXSID501211273
Record name Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219770-56-6, 219770-57-7
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219770-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl trans-4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(phenylmethyl)amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dibenzylamino)cyclohexanecarboxylate typically involves the esterification of 4-(dibenzylamino)cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(dibenzylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane-Based Derivatives with Varied Amino Substituents

Ethyl 4-(Benzylamino)-1-methylcyclohexanecarboxylate (CAS 468-51-9)
  • Molecular Formula: C${17}$H${25}$NO$_2$
  • Key Features: Contains a single benzylamino group and a methyl group on the cyclohexane ring.
  • Comparison: The absence of a second benzyl group reduces steric hindrance and molecular weight (279.4 g/mol vs. 351.5 g/mol). This may improve solubility in polar solvents but decrease stability in acidic conditions compared to the dibenzylamino analog .
Ethyl 4-Aminocyclohexanecarboxylate
  • Molecular Formula: C$9$H${17}$NO$_2$
  • Key Features: Unsubstituted primary amino group at the 4-position.
  • Comparison : The lack of benzyl groups significantly reduces lipophilicity, making it more hydrophilic. This compound is prone to oxidation and may require protective groups during synthetic applications .

Ring Size Variations: Cyclopentane vs. Cyclohexane

Ethyl 4-(Dibenzylamino)-2-methylcyclopentanecarboxylate
  • Molecular Formula: C${22}$H${27}$NO$_2$
  • Key Features : Cyclopentane ring with a methyl substituent.
  • NMR data (δ 0.98 ppm for methyl group) indicates distinct conformational behavior compared to cyclohexane derivatives. Diastereomer formation (e.g., (1S,2R,4S) isomer) is more pronounced due to restricted rotation .

Functional Group Modifications

Ethyl 4-[(Benzyl{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylate
  • Molecular Formula: C${27}$H${37}$NO$_4$S
  • Key Features : Incorporates a sulfonyl group and a tert-butylphenyl moiety.
  • Such modifications are common in protease inhibitors or kinase-targeting drugs .
Ethyl 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate
  • Molecular Formula : C${16}$H${27}$BO$_4$
  • Key Features : Boron-containing dioxaborolane group.
  • Comparison: The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the dibenzylamino analog. This makes it valuable in synthesizing biaryl structures for drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 4-(dibenzylamino)cyclohexanecarboxylate C${23}$H${29}$NO$_2$ 351.5 Dibenzylamino, Ethyl ester
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate C${17}$H${25}$NO$_2$ 279.4 Benzylamino, Methyl, Ethyl ester
Ethyl 4-aminocyclohexanecarboxylate C$9$H${17}$NO$_2$ 171.2 Primary amino, Ethyl ester
Ethyl 4-[(benzylsulfonyl)amino]cyclohexanecarboxylate C${27}$H${37}$NO$_4$S 471.7 Sulfonyl, Benzyl, Ethyl ester

Biological Activity

Ethyl 4-(dibenzylamino)cyclohexanecarboxylate is a complex organic compound with the molecular formula C23H29NO2. Its unique structure, characterized by a cyclohexane ring, an ethyl ester group, and a dibenzylamino substituent, makes it a subject of interest in pharmacological studies due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The dibenzylamino group enhances hydrogen bonding and hydrophobic interactions, which can influence the activity of target proteins. The cyclohexane ring contributes to structural stability, while the ester group may undergo hydrolysis to release active metabolites that exhibit pharmacological effects.

Biological Activity

Research indicates that this compound functions as a modulator of enzyme activity and receptor interactions. Its unique structural features allow for specific binding interactions that can alter biochemical pathways, making it a candidate for further pharmacological investigation.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl 4-aminocyclohexanecarboxylateContains an amino group instead of dibenzylaminoLacks aromatic character; different reactivity
Ethyl 4-hydroxycyclohexanecarboxylateHydroxyl group substitutionExhibits different solubility and reactivity patterns
Ethyl 4-benzylaminocyclohexanecarboxylateBenzyl group instead of dibenzylaminoPotentially different biological activity

The table above highlights the distinct chemical reactivity and biological properties of this compound compared to structurally similar compounds.

Pharmacological Applications

This compound has potential applications in various fields:

  • Chemistry : As an intermediate in the synthesis of complex organic molecules.
  • Biology : For its effects on biological systems, including enzyme inhibition and receptor binding.
  • Medicine : Investigated for therapeutic properties such as anti-inflammatory and analgesic effects.
  • Industry : Used in developing new materials and as a precursor in pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-(dibenzylamino)cyclohexanecarboxylate and its stereoisomers?

  • Methodological Answer : The compound can be synthesized via reductive amination. For example, reacting 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using sodium triacetoxyborohydride (NaHB(OAc)₃) as a reducing agent and acetic acid (HOAc) as a catalyst. After 48 hours at room temperature, the mixture is neutralized, extracted, and purified via column chromatography to isolate stereoisomers (e.g., (1R,4R) and (1S,4S) configurations) .
  • Key Data : Yields vary between isomers (e.g., 400 mg for (1R,4R) vs. 1.4 g for (1S,4S)), highlighting the need for optimization of reaction conditions .

Q. How is NMR spectroscopy utilized to confirm the structure and stereochemistry of this compound?

  • Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is critical for distinguishing stereoisomers. For instance, the (1R,4R) isomer shows distinct splitting patterns (e.g., δ 2.47–2.33 ppm for axial protons) compared to the (1S,4S) isomer (δ 2.60–2.46 ppm for equatorial protons). Integration ratios and coupling constants further validate cyclohexane ring conformations and dibenzylamino group orientations .

Q. What purification techniques are effective for isolating this compound derivatives?

  • Methodological Answer : Column chromatography with gradient elution (e.g., EtOAc/MeOH/NH₃·H₂O) is preferred for separating stereoisomers. Solvent polarity adjustments enhance resolution, while MgSO₄ drying ensures moisture removal post-extraction .

Advanced Research Questions

Q. How do computational methods like DFT aid in analyzing the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution, HOMO-LUMO gaps, and steric effects of the dibenzylamino group. Molecular docking simulations may predict binding affinities for biological targets, though experimental validation (e.g., X-ray crystallography) is required for confirmation .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • Methodological Answer : Discrepancies arise due to dynamic ring flipping in cyclohexane derivatives. Variable-temperature NMR or NOE (Nuclear Overhauser Effect) experiments can lock conformations and clarify spatial arrangements. For example, cooling the sample to –40°C may separate overlapping signals in the (1S,4S) isomer .

Q. How can reaction conditions be optimized to improve stereoselectivity during synthesis?

  • Methodological Answer : Stereoselectivity depends on solvent polarity, catalyst choice, and temperature. Using chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived ligands) in reductive amination may favor specific isomers. Kinetic vs. thermodynamic control should be assessed via time-course studies .

Q. What analytical techniques validate the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products. pH-dependent hydrolysis of the ester group can be tracked via UV-Vis spectroscopy at λ = 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(dibenzylamino)cyclohexanecarboxylate
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Ethyl 4-(dibenzylamino)cyclohexanecarboxylate

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